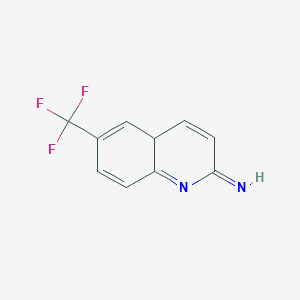
Rosiglitazonesodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosiglitazonesodium, commonly known by its trade name Avandia, is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to improve glycemic control in adults with type 2 diabetes mellitus by increasing insulin sensitivity in fat cells, muscle, and liver .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazonesodium involves a five-step process starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The steps include cyclization, alkylation, etherification, condensation, and reduction . The optimal yield for each step ranges from 59% to 99%, making the overall yield suitable for industrial purposes .
Industrial Production Methods
For industrial production, the synthesis process is optimized to be economical and convenient. Water is used as a green solvent, and column chromatography is avoided in the last three steps to enhance scalability .
化学反应分析
Types of Reactions
Rosiglitazonesodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Rosiglitazonesodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiazolidinedione chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used to treat type 2 diabetes mellitus. .
Industry: Utilized in the development of new antidiabetic drugs and formulations.
作用机制
Rosiglitazonesodium acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation influences the production of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also exhibits anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but a different safety profile.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to liver toxicity.
Uniqueness
Rosiglitazonesodium is unique in its high efficacy in reducing blood glucose levels and its additional benefits, such as anti-inflammatory and potential anti-cancer effects . it also has a higher risk of cardiovascular events compared to pioglitazone .
属性
分子式 |
C18H19N3NaO3S |
|---|---|
分子量 |
380.4 g/mol |
InChI |
InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23); |
InChI 键 |
MIXMIJXAFUYUNO-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


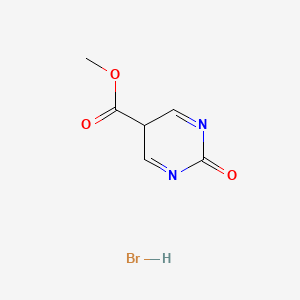
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)


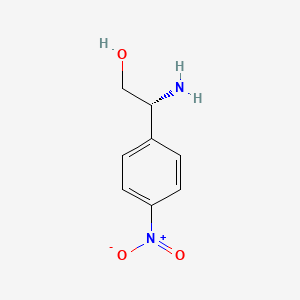
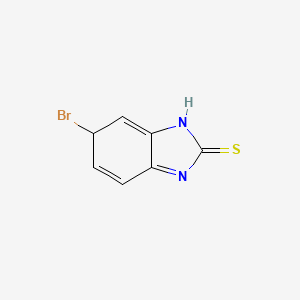




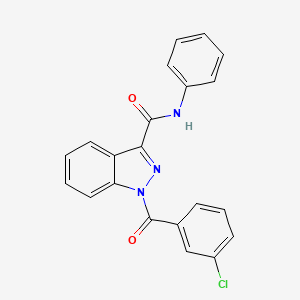
![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)

